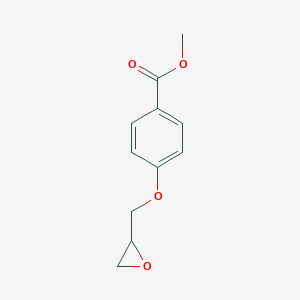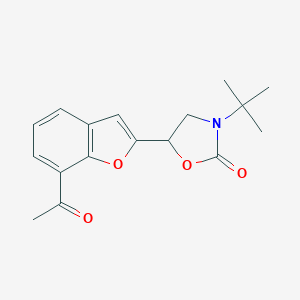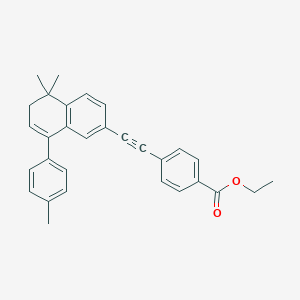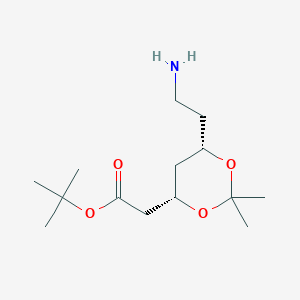
(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to "(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate" often involves complex organic synthesis routes. For example, an improved synthesis for a key intermediate for atorvastatin, which shares a similar dioxane backbone, involves iodolactonization and several conversion steps (Rádl, Stach, & Hájíček, 2002). This demonstrates the intricate nature of synthesizing dioxane derivatives and the importance of selectivity and precision in obtaining the desired isomers.
Molecular Structure Analysis
The molecular structure of dioxane derivatives, including isomerism, plays a crucial role in their chemical behavior and properties. Studies on similar compounds have utilized techniques such as X-ray diffraction to elucidate their structures, revealing insights into their stereochemistry and conformation (Weener, Versleijen, Meetsma, Hoeve, & Leusen, 1998). Understanding the molecular structure is key to predicting reactivity and interactions with biological targets.
Chemical Reactions and Properties
Dioxane derivatives undergo various chemical reactions, influenced by their structural features. For instance, the reactivity of dimethoxy-dimethylcyclohexadienes, which share some structural similarities with the compound , under acidic conditions, highlights the potential for nucleophilic substitution and transposition reactions that could be applicable to synthesizing or modifying dioxane acetates (Alonso, Barba, & Yus, 1990).
Physical Properties Analysis
The physical properties of dioxane derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. The synthesis and properties of polyimides derived from dioxane dianhydrides provide insights into how isomerism can affect solubility and thermal stability, which are crucial for material science applications (Fang, Yang, Zhang, Gao, & Ding, 2004).
Chemical Properties Analysis
The chemical properties of dioxane derivatives, such as reactivity towards various reagents and stability under different conditions, are essential for their application in chemical synthesis and pharmaceutical development. For example, the reactivity of 1,3-dioxanes with acetone cyanohydrin to form hydrolytically unstable oxazines suggests a pathway for generating amino alcohols, highlighting the versatile reactivity of the dioxane ring system (Kuznetsov & Brusilovskii, 2001).
Safety And Hazards
This involves evaluating the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
Future research on the compound could involve developing new synthetic routes, studying its behavior in new reactions, or investigating its potential uses in areas such as medicine or materials science.
I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of this compound, feel free to ask!
properties
IUPAC Name |
tert-butyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSHVKNLMBMKSR-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)CC(=O)OC(C)(C)C)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595351 | |
| Record name | tert-Butyl [(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate | |
CAS RN |
947586-93-8 | |
| Record name | tert-Butyl [(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



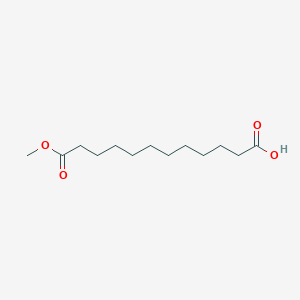


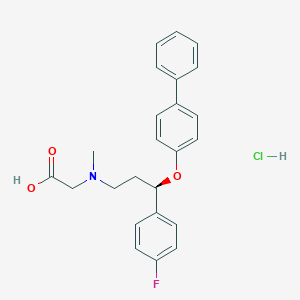

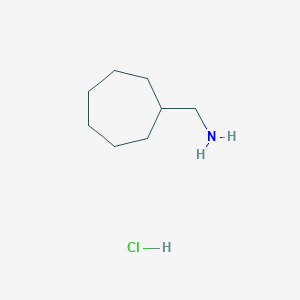

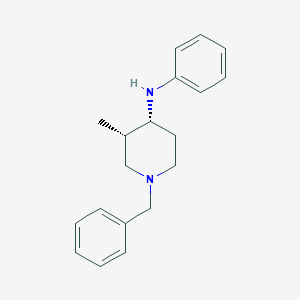

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

